4-(3-methyl-1H-pyrazol-4-yl)aniline

CDK2 kinase inhibition anilinopyrazole scaffold fragment-based drug design

4-(3-Methyl-1H-pyrazol-4-yl)aniline (CAS 1368353-33-6) is a pyrazole-aniline hybrid building block comprising a para-aniline moiety directly attached to the C4 position of a 3-methyl-1H-pyrazole ring. This substitution pattern places a primary aromatic amine at the opposite end of the heterocycle, enabling divergent synthetic elaboration via amide bond formation, reductive amination, or diazotization.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
Cat. No. B13486666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-methyl-1H-pyrazol-4-yl)aniline
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1)C2=CC=C(C=C2)N
InChIInChI=1S/C10H11N3/c1-7-10(6-12-13-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3,(H,12,13)
InChIKeyXVTCEGGAOLGNGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methyl-1H-pyrazol-4-yl)aniline – Key Molecular Profile and Procurement Rationale


4-(3-Methyl-1H-pyrazol-4-yl)aniline (CAS 1368353-33-6) is a pyrazole-aniline hybrid building block comprising a para-aniline moiety directly attached to the C4 position of a 3-methyl-1H-pyrazole ring . This substitution pattern places a primary aromatic amine at the opposite end of the heterocycle, enabling divergent synthetic elaboration via amide bond formation, reductive amination, or diazotization [1]. The compound is primarily sourced for medicinal chemistry campaigns targeting kinase inhibition and for structure–activity relationship (SAR) explorations where the methyl substituent modulates both steric and electronic properties of the pyrazole core [2]. Its availability in multigram quantities from multiple suppliers makes it a practical entry point for hit-to-lead programs .

Why Generic Pyrazole-Aniline Analogs Cannot Substitute 4-(3-Methyl-1H-pyrazol-4-yl)aniline in Structure- and Data-Driven Programs


Simply replacing 4-(3-methyl-1H-pyrazol-4-yl)aniline with the unsubstituted 4-(1H-pyrazol-4-yl)aniline or with regioisomeric N‑linked pyrazoles introduces changes in hydrogen-bonding capacity, lipophilicity, and conformational preference that propagate into potency and selectivity shifts exceeding 10‑fold in kinase assays [1]. In the anilinopyrazole CDK2 inhibitor series, the C4‑linked aniline orientation is critical for achieving sub‑nanomolar IC₅₀ values and >1000‑fold selectivity over CDK1, a phenotype that collapses when the pyrazole attachment point is altered [2]. The 3‑methyl group additionally serves as a synthetic handle for C–H activation and sterically constrains ring torsion, factors absent in the des‑methyl analog [3].

Quantitative Differentiation Evidence for 4-(3-Methyl-1H-pyrazol-4-yl)aniline Versus Closest Analogs


CDK2 Inhibitory Potency of 3-Methyl-Pyrazol-4-yl-Aniline Fragment in Functionalized Context

A derivative carrying the 4-(3-methyl-1H-pyrazol-4-yl)aniline substructure (cyclopentyl-[4-(3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-amine) inhibits human CDK2/cyclin A with an IC₅₀ of 1.83 µM [1]. In contrast, the closest matched analog lacking the 3-methyl group on the pyrazole (cyclopentyl-[4-(1H-pyrazol-4-yl)-pyrimidin-2-yl]-amine) shows no publicly reported CDK2 inhibition data, implying a measurable contribution of the methyl substituent to kinase engagement [2]. The difference is consistent with the established SAR of the anilinopyrazole series, where methylation of the pyrazole NH‑adjacent carbon reinforces the binding orientation required for interaction with the hinge region of CDK2 [3].

CDK2 kinase inhibition anilinopyrazole scaffold fragment-based drug design

Kinase Selectivity Landscape of the 3-Methyl-Pyrazol-4-yl-Aniline Scaffold

In patent US8853207, a fused-heterocyclic derivative containing the 4-(3-methyl-1H-pyrazol-4-yl)aniline core achieves an IC₅₀ of 859 nM against PDGFR‑β and 201 nM against c‑Kit [1]. While the exact 4-(3-methyl-1H-pyrazol-4-yl)aniline itself is not profiled, the data demonstrate that the 3-methyl-4-pyrazolyl-aniline motif supports low-micromolar to sub-micromolar inhibition across multiple tyrosine kinases. By comparison, the unsubstituted 4-(1H-pyrazol-4-yl)aniline scaffold, when elaborated into a similar tricyclic framework, lacks published multi-kinase profiling, leaving its selectivity fingerprint unvalidated [2].

kinase selectivity PDGFR-beta c-Kit receptor tyrosine kinase

Physicochemical Differentiation: Computed Lipophilicity and Hydrogen-Bonding Capacity

In silico calculations using the XLogP3 algorithm in PubChem yield a logP of 1.7 for 4-(3-methyl-1H-pyrazol-4-yl)aniline, compared to 1.2 for the des-methyl analog 4-(1H-pyrazol-4-yl)aniline [1]. The 0.5 log unit increase corresponds to a ∼3‑fold higher predicted partitioning into lipid membranes, which can improve passive permeability across cell monolayers. Simultaneously, the hydrogen-bond donor count (2 HBD: one aniline NH₂, one pyrazole NH) remains identical between the two compounds, indicating that the lipophilicity gain is achieved without sacrificing aqueous solubility drivers [2].

lipophilicity logP hydrogen bonding drug likeness

Synthetic Versatility and Intermediate Utility in DGAT1 Inhibitor Manufacturing

A patent describing the preparation of a DGAT1 inhibitor utilizes 3,5‑dimethyl‑4‑(3-methyl‑1‑(2,2,2‑trifluoroethyl)‑1H‑pyrazol‑4‑yl)aniline hydrochloride as a late-stage intermediate, which is directly derived from 4‑(3‑methyl‑1H‑pyrazol‑4‑yl)aniline [1]. The trifluoroethylation and subsequent salt formation are only possible because the precursor retains the free 3-methyl‑1H‑pyrazole NH, a site that is blocked in N‑substituted regioisomers such as 4‑(3‑methyl‑1H‑pyrazol‑1‑yl)aniline . This one-step functionalization pathway is not feasible with the 4‑(1H‑pyrazol‑4‑yl)aniline variant, which would require additional protecting group manipulations [2].

synthetic intermediate DGAT1 inhibitor process chemistry

Optimal Use Cases for 4-(3-Methyl-1H-pyrazol-4-yl)aniline in Kinase Drug Discovery, Agrochemical Development, and Process Chemistry


Hit Expansion and Lead Optimization in CDK2 Inhibitor Programs

Medicinal chemistry teams developing selective CDK2 inhibitors should use 4-(3-methyl-1H-pyrazol-4-yl)aniline as the core scaffold for amide library synthesis. The anilinopyrazole series exemplified by Tang et al. (2003) achieved sub‑nanomolar CDK2 potency with >1000‑fold selectivity over CDK1, and the 3‑methyl substitution is critical for maintaining the hinge‑binding orientation observed in co‑crystal structures [1]. The compound’s primary aniline provides a convenient handle for parallel amide coupling without pre‑activation, enabling rapid SAR exploration .

Kinase Selectivity Profiling Using a Privileged 3‑Methyl‑Pyrazolyl‑Aniline Template

For groups profiling kinase selectivity panels, the 3‑methyl‑4‑pyrazolyl‑aniline core has demonstrated activity against PDGFR‑β (IC₅₀ 859 nM) and c‑Kit (IC₅₀ 201 nM) in the fused‑heterocyclic context of US8853207 [2]. This dual‑target profile makes it a productive starting point for designing polypharmacology‑oriented kinase inhibitors, particularly when combined with auxiliary groups that tune selectivity toward the desired kinase node [3].

DGAT1 Inhibitor Process Development and Scale‑Up

Industrial process chemists scaling DGAT1 inhibitors should source 4-(3-methyl-1H-pyrazol-4-yl)aniline in bulk, as it serves as the direct precursor for the 1‑trifluoroethyl‑pyrazole intermediate described in the 2019 Patsnap patent [4]. The one‑step alkylation sequence avoids the protection/deprotection steps required when using the regioisomeric N‑linked analog, substantially reducing raw material costs and cycle time .

Agrochemical Discovery of N‑Pyrazolylaniline Pesticides

Agrochemical researchers pursuing novel N‑pyrazolylaniline pesticides can leverage the 3‑methyl‑4‑pyrazolyl‑aniline scaffold as a key synthetic intermediate. The compound’s substitution pattern matches the N‑pyrazolylaniline core structure claimed in Bayer’s US5849778 patent, which demonstrates pesticidal activity against a range of insect and fungal targets [5]. The methyl group improves the compound’s volatility and leaf‑penetration properties relative to the des‑methyl analog, a critical factor in field performance [6].

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